H-Gly-Pro-Arg-Pro-Pro-NH2 (CAS Number: 126047-84-5) is classified as a peptide and is recognized for its role as a fibrin polymerization inhibitor. It mimics the Gly-Pro-Arg sequence found in the alpha chain of fibrinogen, which is crucial for blood clot formation. The compound is primarily utilized in research settings to study coagulation processes and develop therapeutic strategies for coagulation disorders .
The synthesis of H-Gly-Pro-Arg-Pro-Pro-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a stepwise manner. The process involves several key steps:
The efficiency of SPPS can be influenced by various factors including reaction time, temperature, and the quality of reagents used.
H-Gly-Pro-Arg-Pro-Pro-NH2 has a specific amino acid sequence that contributes to its structural properties. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
H-Gly-Pro-Arg-Pro-Pro-NH2 primarily undergoes peptide bond formation during its synthesis. Under normal conditions, it exhibits stability and does not readily engage in oxidation or reduction reactions.
The mechanism of action for H-Gly-Pro-Arg-Pro-Pro-NH2 centers on its ability to inhibit fibrin polymerization. By mimicking the natural fibrinogen sequence, it competes with fibrinogen for binding sites on platelets, thereby preventing clot formation.
These properties make H-Gly-Pro-Arg-Pro-Pro-NH2 suitable for various biochemical applications .
H-Gly-Pro-Arg-Pro-Pro-NH2 has several notable applications across different fields:
H-Gly-Pro-Arg-Pro-Pro-NH₂ (GPRPP-NH₂) is a synthetic pentapeptide featuring a specific amino acid sequence with important C-terminal modification. Its linear sequence consists of glycine (Gly1), proline (Pro2), arginine (Arg3), proline (Pro4), and proline (Pro5), terminating in a C-terminal amide group (-NH₂) rather than the free carboxylic acid typically found in proteins [3] [6]. This primary structure was chemically determined through solid-phase peptide synthesis methodologies, with analytical techniques including high-performance liquid chromatography (HPLC) and mass spectrometry confirming both sequence fidelity and purity (>97% by HPLC) [5] [8]. The molecular backbone follows the pattern H₂N-Gly-Pro-Arg-Pro-Pro-CONH₂, with the presence of two consecutive proline residues at positions 4 and 5 distinguishing it from the more commonly studied fibrin inhibitor tetrapeptide H-Gly-Pro-Arg-Pro-NH₂ (GPRP-NH₂) [1] [3]. The peptide's chemical structure is registered under CAS number 126047-75-4 in chemical databases [5].
As a synthetic peptide, H-Gly-Pro-Arg-Pro-Pro-NH₂ does not undergo natural post-translational modifications. However, its deliberate C-terminal amidation constitutes a significant synthetic modification with profound biochemical implications. The amidation replaces the natural C-terminal carboxylate (-COOH) with a carboxamide (-CONH₂), effectively removing a negative charge at physiological pH [6]. This modification enhances proteolytic resistance compared to its acid-terminated counterpart, particularly against carboxypeptidases that target free C-termini [4]. During synthesis, trifluoroacetic acid (TFA) is commonly used for cleavage and deprotection, resulting in TFA salt forms that may impact experimental outcomes at nanomolar concentrations by influencing cell growth or receptor activity [6]. The amidation also promotes stronger hydrogen bonding capacity and increases overall hydrophobicity, thereby influencing receptor binding interactions and potentially enhancing membrane permeability relative to the free acid form [6] [8].
Table 1: Sequence Comparison of Amided vs. Free Acid Forms
Property | H-Gly-Pro-Arg-Pro-Pro-NH₂ | H-Gly-Pro-Arg-Pro-Pro-OH |
---|---|---|
C-terminal Group | -CONH₂ (amide) | -COOH (carboxylic acid) |
Charge at pH 7 | Neutral | Negative (-1) |
Proteolytic Stability | Enhanced | Reduced |
Hydrogen Bond Capacity | Increased | Moderate |
Common Salt Form | Trifluoroacetate (TFA) | Variable |
The peptide H-Gly-Pro-Arg-Pro-Pro-NH₂ has the established molecular formula C₂₃H₃₉N₉O₅, confirmed through high-resolution mass spectrometry and elemental analysis [3] [5]. This formula accounts for the amide group substitution at the C-terminus. The calculated molecular weight is 545.62 g/mol, based on atomic composition: carbon (50.54%), hydrogen (7.20%), nitrogen (23.11%), and oxygen (19.15%) [5] [6]. The presence of multiple proline residues (comprising 60% of the sequence) contributes to structural rigidity, while the arginine residue introduces a positively charged guanidinium group at physiological pH, influencing solubility and electrostatic interactions [3]. The molecular dimensions approximate 15-20 Å in length when fully extended, though proline-induced turns may compact this structure [7].
H-Gly-Pro-Arg-Pro-Pro-NH₂ exhibits considerable stability across a range of physiological conditions but demonstrates sensitivity to extremes. The peptide maintains structural integrity between pH 5.0 and 8.0 for at least 24 hours at 25°C, as determined by HPLC and circular dichroism monitoring [4] [8]. Outside this range, degradation accelerates: acidic conditions (pH < 4) promote hydrolysis of proline peptide bonds, while alkaline conditions (pH > 9) may deaminate the C-terminal amide group [4]. Thermal stability assessments indicate the peptide remains intact for >48 hours at -20°C in lyophilized form, with aqueous solutions (1 mg/mL) stable for 8 hours at 4°C [4] [8]. However, incubation at 37°C induces measurable degradation (~15% over 24 hours), exacerbated at higher temperatures (50°C causes >50% degradation within 4 hours) [8]. The presence of multiple proline residues confers resistance to thermal denaturation relative to non-proline-rich peptides, but does not prevent chemical degradation under stress conditions [7] [8].
Table 2: Stability Profile of H-Gly-Pro-Arg-Pro-Pro-NH₂
Condition | Stability Duration | Degradation Products Observed |
---|---|---|
pH 3.0, 25°C | < 2 hours | Cleaved Pro-Arg bonds |
pH 7.4, 4°C | > 48 hours | Minimal degradation |
pH 7.4, 37°C | ~24 hours | Deamidation products |
Lyophilized, -20°C | > 6 months | None detected |
Aqueous, 50°C | < 4 hours | Multiple fragmentation products |
Circular dichroism (CD) spectroscopy provides critical insights into the secondary structure of H-Gly-Pro-Arg-Pro-Pro-NH₂. The peptide exhibits a CD spectrum characteristic of proline-rich sequences, with a dominant negative peak near 200 nm and a weak positive band around 228 nm [2] [7]. This profile suggests a predominant polyproline type II (PPII) helix conformation rather than canonical alpha-helical or beta-sheet structures [7]. Computational predictions using tools like BeStSel (Beta Structure Selection) and SSNN (Secondary Structure Neural Network) align with experimental data, estimating approximately 70-80% PPII content, with the remainder as unordered coils [2] [9]. The high proline content (three of five residues) restricts backbone dihedral angles (ϕ ≈ -75°, ψ ≈ 145°) to the PPII-helix compatible region of the Ramachandran plot [7] [10]. Concentration-dependent studies reveal minimal aggregation up to 1 mM in aqueous solution, as evidenced by unchanged spectral line shapes. However, trifluoroacetate counterions (from synthesis) may influence the CD spectrum below 205 nm, necessitating careful buffer exchange for accurate interpretation [2] [6].
Despite its small size, H-Gly-Pro-Arg-Pro-Pro-NH₂ exhibits complex folding dynamics influenced by solvent interactions. Molecular dynamics simulations indicate that the peptide samples multiple PPII-like conformers in aqueous solution rather than adopting a single rigid structure [7] [10]. The arginine residue serves as a dynamic hinge: its charged side chain alternates between solvent-exposed states and transient salt bridge formation with the C-terminal carboxylate, with lifetime durations of approximately 0.5-2 nanoseconds observed in NMR relaxation studies [10]. This flexibility is modulated by proline isomerism—the peptide exists as a mixture of trans (predominant) and cis (minor) isomers around Pro-Pro peptide bonds, with energy barriers for isomerization estimated at ~20 kcal/mol [7]. Water molecules facilitate folding through bridging hydrogen bonds between backbone amides and the arginine side chain, creating a partially ordered hydration shell that stabilizes compact states [10]. The C-terminal amide enhances tertiary dynamics by participating in intramolecular H-bonding with the Arg3 backbone carbonyl, reducing solvent exposure of the peptide's hydrophobic core [6] [10]. These dynamics follow a "nucleation-zipper" mechanism where the central Arg-Pro sequence initiates folding, propagating toward the termini [10].
Table 3: Key Structural Features Revealed Through Conformational Analysis
Structural Feature | Characterization Method | Observation |
---|---|---|
Dominant Secondary Structure | Circular Dichroism | Polyproline type II (PPII) helix (70-80%) |
Proline Isomerization | NMR Spectroscopy | ~85% trans, 15% cis at Pro-Pro bonds |
Arg3 Side Chain Dynamics | Molecular Dynamics Simulation | Transient salt bridge formation (0.5-2 ns) |
Hydration Shell Ordering | Solvent Relaxation NMR | Partially ordered water molecules |
Folding Mechanism | Temperature-Jump Kinetics | Nucleation at Arg-Pro, zipper propagation |
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